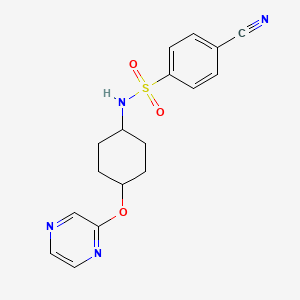

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c18-11-13-1-7-16(8-2-13)25(22,23)21-14-3-5-15(6-4-14)24-17-12-19-9-10-20-17/h1-2,7-10,12,14-15,21H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQDCOSUXQZCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction, where the pyrazine ring is attached to the cyclohexyl intermediate.

Introduction of the Benzenesulfonamide Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that derivatives similar to 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide exhibit selective inhibition of COX-2, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. A related study identified a potent COX-2 inhibitor that is currently undergoing clinical trials, demonstrating the relevance of this class of compounds in anti-inflammatory therapies .

Carbonic Anhydrase Inhibition

Another significant application of sulfonamide derivatives is their role as inhibitors of carbonic anhydrases (CAs), which are important in various physiological processes including respiration and acid-base balance. The compound's structural features may enhance its binding affinity to specific CA isoforms, making it a candidate for further investigation in the development of CA inhibitors for therapeutic use against conditions like glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications at various positions on the sulfonamide moiety can significantly affect biological activity. For instance, substituents at the ortho position can alter the selectivity towards COX-2 versus COX-1 inhibition .

Case Study 1: COX-2 Selective Inhibitors

A series of experiments conducted on similar benzenesulfonamide derivatives revealed that specific substitutions could lead to increased selectivity for COX-2 over COX-1. The introduction of fluorine atoms at certain positions preserved COX-2 potency while enhancing selectivity, suggesting a strategy for designing more effective anti-inflammatory agents .

Case Study 2: Carbonic Anhydrase Isoform Inhibition

In vitro studies have demonstrated that sulfonamides can selectively inhibit different isoforms of carbonic anhydrases. For example, certain derivatives showed low nanomolar inhibition constants against hCA II, indicating their potential utility in treating conditions associated with this enzyme .

Mechanism of Action

The mechanism of action of 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

- 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide (): Substitution of cyano with methoxy introduces electron-donating properties, which may reduce binding efficiency but improve solubility. No bioactivity data is available for direct comparison .

3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide ():

Replaces the benzene ring with a pyrazole ring, introducing methyl groups. This modification likely alters steric interactions, as evidenced by its 55% synthetic yield (vs. unlisted yield for the target compound) .

Cyclohexyl Scaffold Modifications

N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide (HMC compounds, ):

The cyclohexyl group here bears a hydroxy-methyl substituent instead of pyrazin-2-yloxy. This polar group is associated with anti-inflammatory and bone loss-related therapeutic applications, contrasting with the target compound’s underexplored bioactivity .- 4-cyano-N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)benzenesulfonamide (12bb, ): Incorporates a thienopyrimidine ring linked to the cyclohexylamine. This complex structure demonstrates anti-HIV activity (EC₅₀: 33 nM), suggesting that bulkier substituents may enhance antiviral efficacy but complicate synthesis .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Cyano substituents enhance target binding via hydrophobic and dipole interactions, as seen in anti-HIV compound 12bb .

- Pyrazine vs. Pyrazole : Pyrazine’s nitrogen atoms may facilitate hydrogen bonding with biological targets, whereas pyrazole’s methyl groups prioritize steric effects .

- Cyclohexyl Modifications : Hydroxy-methyl groups (HMC compounds) improve solubility but reduce metabolic stability compared to pyrazin-2-yloxy .

Biological Activity

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

- Cyano group : Contributes to the compound's reactivity and biological activity.

- Benzenesulfonamide moiety : Known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

- Cyclohexyl and pyrazinyl substituents : These groups may enhance the compound's binding affinity to biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor proliferation.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | BRAF(V600E) | 0.5 | |

| Pyrazole Derivative B | EGFR | 0.7 | |

| 4-cyano-N-((1r,4r)-...) | TBD | TBD | TBD |

Anti-inflammatory Activity

The compound is also hypothesized to possess anti-inflammatory properties based on the functionalities present in its structure. Sulfonamides have been documented to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

The proposed mechanism of action for this compound includes:

- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This action may contribute to reduced inflammation and pain management .

- Targeting serine proteases : Similar sulfonamide derivatives have been shown to selectively inhibit C1r protease, suggesting a potential pathway for this compound as well .

Case Studies

- In vitro Studies : In a recent study involving similar sulfonamide derivatives, compounds were tested against various cancer cell lines such as glioblastoma and breast adenocarcinoma. The results indicated significant cytotoxic effects at low concentrations (nanomolar range), with morphological changes consistent with apoptosis observed in treated cells .

- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies on related compounds suggest favorable absorption and distribution profiles, which are critical for therapeutic efficacy. Further studies are needed to establish the pharmacokinetic parameters for 4-cyano-N-((1r,4r)-...) specifically.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the pyrazinyl and cyclohexyl groups can significantly affect the biological activity of the compound. For example:

- Substituents at specific positions on the benzene ring can enhance binding affinity.

- The presence of electron-withdrawing groups like cyano increases reactivity and potential interaction with biological targets.

Q & A

Q. What synthetic routes are available for preparing 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, and how can diastereomeric purity be ensured?

- Methodological Answer : The compound is synthesized via multi-step protocols involving reductive amination and nucleophilic substitution. For example, (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine intermediates are generated using NaHB(OAc)₃ in DCM with HOAc, followed by sulfonylation with 4-cyanobenzenesulfonyl chloride under basic conditions (e.g., TEA in THF) .

- Key Considerations :

- Diastereomer Control : Use chiral HPLC or SFC to separate (1r,4r) and (1s,4s) isomers, as stereochemistry impacts bioactivity .

- Reagent Optimization : LiAlH₄ or catalytic hydrogenation may enhance yield in cyclohexylamine reduction steps .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (300 MHz, MeOD) resolves cyclohexyl protons (δ 1.25–2.33 ppm), pyrazine aromatic signals (δ 8.60–8.64 ppm), and sulfonamide NH (δ 7.11–7.14 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 452 [M+H]⁺ for related analogs) .

- X-ray Crystallography : For absolute configuration determination, though no direct data exists for this compound, similar sulfonamides show planar sulfonamide groups and chair-conformation cyclohexyl rings .

Advanced Research Questions

Q. What bioactivity profiles are reported for this compound, and how can researchers design assays to validate its mechanisms?

- Methodological Answer :

- Antiviral Potential : Structurally related sulfonamides (e.g., 12bb in ) inhibit HIV replication (EC₅₀ ~33 nM) via non-nucleoside reverse transcriptase binding. Assays should include:

- Cellular Models : MT-4 cells infected with HIV-1 IIIB strain.

- Enzymatic Assays : RT inhibition using [³H]-dGTP incorporation .

- Ion Channel Modulation : Analogous TRPML1/TRPML2 blockers (e.g., ML-SI3) show IC₅₀ values <1 µM. Use calcium flux assays (Fluo-4 dye) in HEK293 cells overexpressing TRPML channels .

Q. How do stereochemical and substituent variations impact the compound’s pharmacokinetics and target affinity?

- Methodological Answer :

- Stereochemistry : The (1r,4r) configuration enhances membrane permeability compared to (1s,4s) isomers, as shown in Caco-2 monolayer assays (Papp >10⁻⁶ cm/s) .

- Substituent Effects :

- Pyrazine vs. Pyrimidine : Pyrazin-2-yloxy groups improve solubility (logP reduction by ~0.5 units) but may reduce CNS penetration.

- Cyano Group : Enhances sulfonamide acidity (pKa ~9.5), favoring H-bonding with target residues .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (e.g., Ca²⁺ concentration).

- Orthogonal Validation : Pair enzymatic assays with SPR (surface plasmon resonance) to confirm binding kinetics.

- Data Normalization : Reference internal controls (e.g., staurosporine for kinase assays) to mitigate batch variability .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods for reduced reaction times (e.g., 30 min vs. 12h conventional) .

- Purification : Use reverse-phase HPLC (C18 column, ACN/H₂O gradient) for >99% purity.

- In Silico Tools : Predict ADMET properties via SwissADME or Schrödinger QikProp to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.